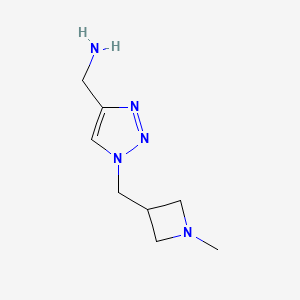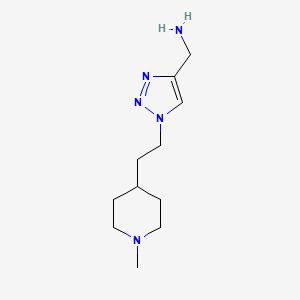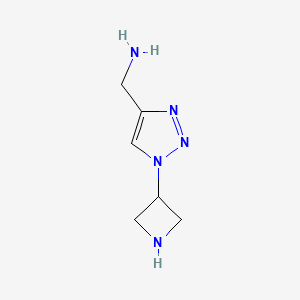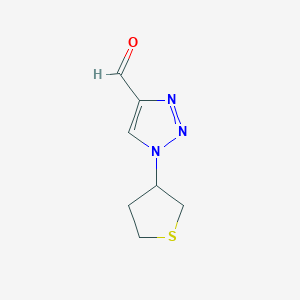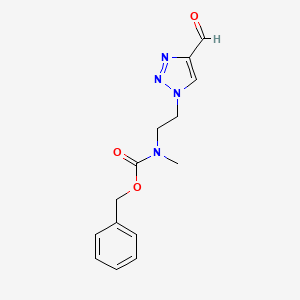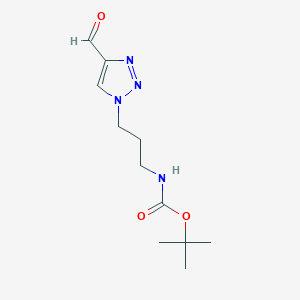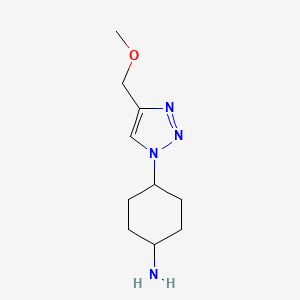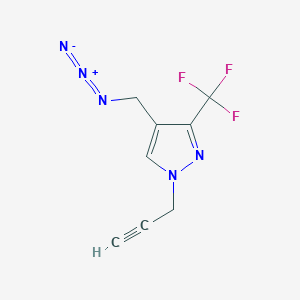
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
“4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C8H6F3N5. It is offered by several chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and azido compounds . The process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 h .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This chemical compound is involved in the synthesis of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles. These hybrids have shown potential in biological applications such as apoptosis induction and antimicrobial activities. Specifically, one study utilized this compound in a one-pot four-component reaction, leading to the formation of hybrids that induced apoptosis in ovarian follicles of goats and exhibited antimicrobial activities against various bacterial and fungal strains (Sindhu et al., 2016).
Catalysis in Organic Synthesis
4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole has been used in the formation of bidentate pyrazolyl–triazolyl donor ligands. These ligands were synthesized using a copper(I)-catalyzed “click” reaction and were later utilized in forming cationic rhodium(I) and iridium(I) complexes. These complexes demonstrated catalytic activity and were fully characterized, showing potential use in various organic synthesis applications (Hua et al., 2012).
Antimicrobial Properties
Various derivatives of this compound have been synthesized, and their antimicrobial properties have been extensively studied. These studies revealed significant inhibition of bacterial and fungal growth, suggesting the potential of these derivatives in developing new antimicrobial agents. The specific structure-activity relationships and mechanisms of action have been explored in different studies, providing valuable insights into the potential therapeutic applications of these compounds (Rao et al., 2023).
Pharmaceutical Research
The compound is also involved in pharmaceutical research, particularly in the synthesis of novel compounds with potential therapeutic applications. For example, a series of pyrazole-imidazole-triazole hybrids were synthesized through a click reaction, and their structures were confirmed by various spectroscopic studies. These compounds were evaluated for antimicrobial activity, and one compound demonstrated excellent potency against certain strains, even better than reference drugs. This suggests the potential of these compounds in pharmaceutical applications (Punia et al., 2021).
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c1-2-3-16-5-6(4-13-15-12)7(14-16)8(9,10)11/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWMZIUOHFYKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



